Cas no 60669-69-4 (Dibutylboryl Trifluoromethanesulfonate Solution)

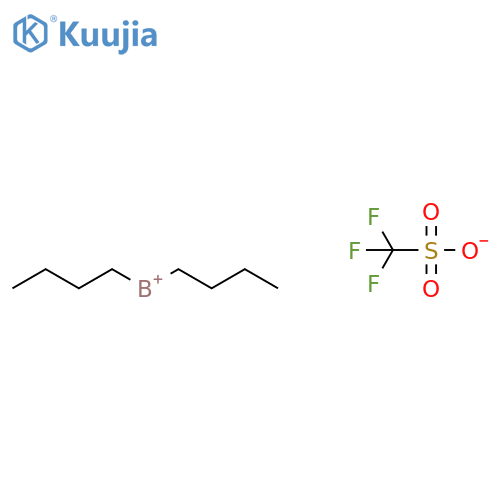

60669-69-4 structure

商品名:Dibutylboryl Trifluoromethanesulfonate Solution

CAS番号:60669-69-4

MF:C9H18BF3O3S

メガワット:274.108632564545

MDL:MFCD00009669

CID:953317

PubChem ID:24855812

Dibutylboryl Trifluoromethanesulfonate Solution 化学的及び物理的性質

名前と識別子

-

- Dibutylboron trifluoromethanesulfonate

- Dibutylboron trifluoromethanesulfonate, 1M solution in diethylether

- dibutylboron triflate solution

- dibutylboryl triflate

- Dibutylboryl trifluoromethanesulfonate solution,Dibutylboron triflate solution

- Dibutylboron trifluoroMethanesulfonate, 1M solution in diethyl ether, AcroSeal

- dibutyl(((trifluoroMethyl)sulfonyl)oxy)borane

- dibutylboranyl trifluoromethanesulfonate

- Dibutylboron trifluoromethanesulfonate, 1.0 M solution in methylene chloride, SpcSeal

- Dibutylboryl Trifluoromethanesulfonate Solution

- Dibutylboron trifluoroMethanesulfonate, 1M sol. in dichloroMethane

- SCHEMBL408053

- 60669-69-4

- (n-Bu)2BOTf

- BCP24700

- BP-20540

- DTXSID20369121

- C9H18BF3O3S

- BP-20540A

- nBu2BOTf

- AS-49342

- Dibutylboron triflate; Dibutylboron trifluoromethanesulfonate; Dibutylboryl triflate

- J-520242

- AKOS015915614

- DB-053686

- dibutyl(trifluoromethylsulfonyloxy)borane

- DIBUTYLBORYL TRIFLUOROMETHANESULFONATE

- Bu2BOTf

- Dibutylboron triflate

-

- MDL: MFCD00009669

- インチ: InChI=1S/C9H18BF3O3S/c1-3-5-7-10(8-6-4-2)16-17(14,15)9(11,12)13/h3-8H2,1-2H3

- InChIKey: FAVAVMFXAKZTMV-UHFFFAOYSA-N

- ほほえんだ: CCCCB(CCCC)OS(=O)(=O)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 274.10200

- どういたいしつりょう: 274.1021803g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 9

- 複雑さ: 290

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.8Ų

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 黄色の液体

- 密度みつど: 1.271 g/mL at 25 °C

- ふってん: 37 ºC (0.12 Torr)

- フラッシュポイント: 華氏温度:80.6°f

摂氏度:27°c - ようかいど: ほとんど溶けない(0.019 g/l)(25ºC)、

- PSA: 51.75000

- LogP: 4.52510

- 濃度: 1.0 M in methylene chloride

Dibutylboryl Trifluoromethanesulfonate Solution セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H226-H314-H336-H351

- 警告文: P210-P280-P303+P361+P353-P304+P340+P310-P305+P351+P338+P310-P370+P378

- 危険物輸送番号:UN 2924 3/PG 1

- WGKドイツ:3

- 危険カテゴリコード: 10-34-37-40-67

- セキュリティの説明: 9-16-26-33-36/37/39-45

- 福カードFコード:1-10

-

危険物標識:

- 包装グループ:III

- 危険レベル:3.2

- 包装等級:III

- 危険レベル:3.2

- リスク用語:R12; R22; R34; R66; R67; R40; R10

- セキュリティ用語:3.2

- 包装カテゴリ:III

Dibutylboryl Trifluoromethanesulfonate Solution 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

Dibutylboryl Trifluoromethanesulfonate Solution 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H52524-100mL |

Dibutylboryl Trifluoromethanesulfonate Solution |

60669-69-4 | 1.0 M solution in methylene chloride, SpcSeal | 100ml |

¥1280 | 2023-04-09 | |

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H47943-100mL |

Dibutylboryl Trifluoromethanesulfonate Solution |

60669-69-4 | 1.0 M solution in diethyl ether, SpcSeal | 100ml |

¥1230 | 2023-04-09 | |

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H67512-25g |

Dibutylboryl Trifluoromethanesulfonate Solution |

60669-69-4 | 98%, SpcSeal | 25g |

¥1101 | 2023-09-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MH994-1g |

Dibutylboryl Trifluoromethanesulfonate Solution |

60669-69-4 | 1.0mol/L in dichloromethane Energyseal | 1g |

382CNY | 2021-05-10 | |

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H63213-100mL |

Dibutylboryl Trifluoromethanesulfonate Solution |

60669-69-4 | 1.0 M solution in toluene, SpcSeal | 100ml |

¥1230 | 2023-04-09 | |

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H52524-500mL |

Dibutylboryl Trifluoromethanesulfonate Solution |

60669-69-4 | 1.0 M solution in methylene chloride, SpcSeal | 500ml |

¥4500 | 2023-04-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MH994-5g |

Dibutylboryl Trifluoromethanesulfonate Solution |

60669-69-4 | 1.0mol/L in dichloromethane Energyseal | 5g |

1479CNY | 2021-05-10 | |

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H47943-25 ml |

Dibutylboryl Trifluoromethanesulfonate Solution |

60669-69-4 | 1.0 M solution in diethyl ether, SpcSeal | 25 ml |

¥500 | 2023-09-19 | |

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H52524-100 ml |

Dibutylboryl Trifluoromethanesulfonate Solution |

60669-69-4 | 1.0 M solution in methylene chloride, SpcSeal | 100 ml |

¥1280 | 2023-09-19 | |

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H52524-500 ml |

Dibutylboryl Trifluoromethanesulfonate Solution |

60669-69-4 | 1.0 M solution in methylene chloride, SpcSeal | 500 ml |

¥4500 | 2023-09-19 |

Dibutylboryl Trifluoromethanesulfonate Solution 関連文献

-

Gang Wang,Zengxi Li,Chunshan Li,Suojiang Zhang Green Chem. 2020 22 7913

-

2. Asymmetric aldol reactions of achiral 2-phenylsulfanyl aldehydes with small- and medium-sized carbocyclic rings: the synthesis of homochiral spirocyclic lactones, pyrrolidines and tetrahydrofuransKelly Chibale,Stuart Warren J. Chem. Soc. Perkin Trans. 1 1995 2411

-

Ian S. Mitchell,Gerald Pattenden,Jeffrey Stonehouse Org. Biomol. Chem. 2005 3 4412

-

4. Asymmetric synthesis of the β-lactam framework via a three-component coupling reactionNaoki Asao,Naofumi Tsukada,Yoshinori Yamamoto J. Chem. Soc. Chem. Commun. 1993 1660

60669-69-4 (Dibutylboryl Trifluoromethanesulfonate Solution) 関連製品

- 1493-13-6(Trifluoromethanesulfonic acid)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

推奨される供給者

atkchemica

(CAS:60669-69-4)Dibutylboryl Trifluoromethanesulfonate Solution

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ